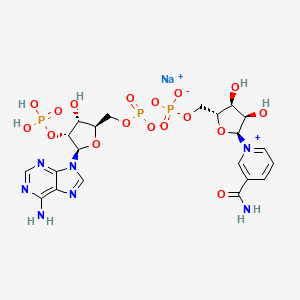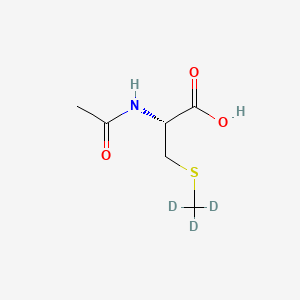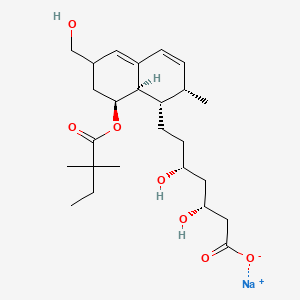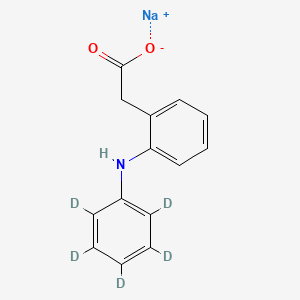
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C14H12NNaO2 and its molecular weight is 254.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Synthesis Applications
2-Amino-2-phenylacetic acid, related to 2-(Aminophenyl-d5)-phenylacetic acid sodium salt, has been synthesized via electrochemical reductive amination of keto acids. Utilizing electrodes like platinum black and palladium black, this process yields various amino acids, highlighting the compound's significance in electrochemical synthesis (Jeffery, Johansen, & Meisters, 1978).
Antifungal Activity
Phenylacetic acid and sodium phenylacetate, compounds closely related to this compound, have been isolated from Streptomyces humidus and demonstrated significant antifungal activity. These compounds effectively inhibit the growth of various fungal species, comparable to commercial fungicides (Hwang, Lim, Kim, Lee, & Moon, 2001).
Chemical Reactions Under Photostimulation
Phenylacetic acid dianions, chemically related to this compound, undergo interesting reactions with aryl halides under photostimulation, resulting in aryl substitution products. The nature of the counterion significantly influences the regiochemistry of these reactions (Nwokogu, Wong, Greenwood, & Wolfe, 2000).
Neuraminidase Inhibition
Hydrophobic phenylacetic acid derivatives, similar to this compound, have been synthesized and evaluated for their ability to inhibit neuraminidase in influenza A virus. These compounds, exhibiting potent inhibitory activity, could be significant in antiviral research (Lv & Shi, 2022).
Nutritional Management in Urea Cycle Disorders
Sodium phenylacetate, closely related to the sodium salt of 2-(Aminophenyl-d5)-phenylacetic acid, is used in managing urea cycle disorders. It conjugates with glutamine to form phenylacetylglutamine, which is excreted in urine, demonstrating the compound's utility in alternative pathway therapy (Scaglia, 2010).
Propriétés
IUPAC Name |
sodium;2-[2-(2,3,4,5,6-pentadeuterioanilino)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.Na/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1/i1D,2D,3D,7D,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUYUTHJCBYZJK-ZAXNCOASSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC=CC=C2CC(=O)[O-])[2H])[2H].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
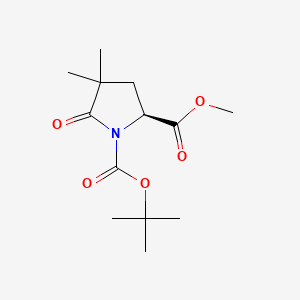
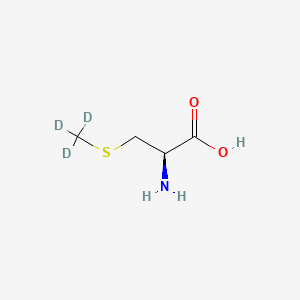

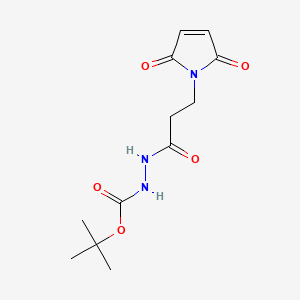
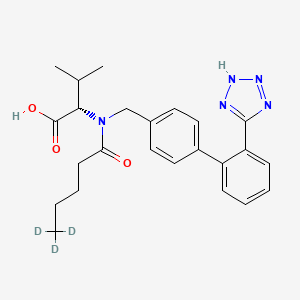
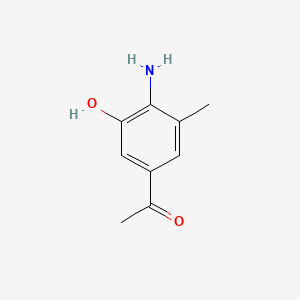
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)
